O-phenyl-3-iodotyramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-phenyl-3-iodotyramine is a chemical compound known for its role as a selective agonist for the trace amine-associated receptor 1 (TAAR1). This compound has reasonable selectivity for TAAR1 but relatively low potency and is rapidly metabolized in vivo, making it less useful for research than newer ligands .
Chemical Reactions Analysis
O-phenyl-3-iodotyramine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The iodine atom in this compound can be substituted with other functional groups using suitable reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
O-phenyl-3-iodotyramine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a model compound to study the reactivity and selectivity of TAAR1 agonists.
Biology: The compound is employed in research to understand the role of TAAR1 in various biological processes, including neurotransmission and behavior.
Mechanism of Action
The mechanism of action of O-phenyl-3-iodotyramine involves its interaction with TAAR1. Upon binding to TAAR1, the compound activates the receptor, leading to a cascade of intracellular signaling events. These events can modulate monoaminergic neurotransmission, affecting the release and reuptake of neurotransmitters like dopamine and serotonin. The precise molecular targets and pathways involved include the activation of G-protein coupled receptor signaling and subsequent downstream effects on neurotransmitter systems .
Comparison with Similar Compounds
O-phenyl-3-iodotyramine is unique in its selectivity for TAAR1 compared to other similar compounds. Some similar compounds include:
RO5166017: A newer ligand with higher potency and selectivity for TAAR1.
Phenylethylamine: A naturally occurring trace amine with broader activity on various receptors.
Tyramine: Another trace amine with activity on TAAR1 but less selectivity compared to this compound.
These comparisons highlight the uniqueness of this compound in terms of its selectivity and potential research applications.
Properties
CAS No. |
794507-61-2 |
---|---|
Molecular Formula |
C14H14INO |
Molecular Weight |
339.17 g/mol |
IUPAC Name |
2-(3-iodo-4-phenoxyphenyl)ethanamine |
InChI |
InChI=1S/C14H14INO/c15-13-10-11(8-9-16)6-7-14(13)17-12-4-2-1-3-5-12/h1-7,10H,8-9,16H2 |
InChI Key |
GKFDZUBZKRFXNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)CCN)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.